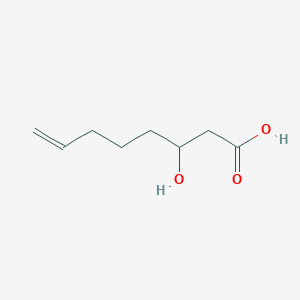

3-hydroxyoct-7-enoic acid

Descripción general

Descripción

3-Hydroxy-7-octenoic acid is an organic compound with the molecular formula C8H14O3 It is a hydroxylated fatty acid that features both a hydroxyl group and a double bond within its carbon chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-octenoic acid can be achieved through several methods. One common approach involves the hydrolysis of 3-(ethoxycarbonyl)-3-hydroxy-7-methyl-6-octenoic acid methyl ester using potassium hydroxide in a methanol/water mixture under reflux conditions . This reaction yields the corresponding diacid, which can be further processed to obtain 3-Hydroxy-7-octenoic acid.

Industrial Production Methods: While specific industrial production methods for 3-Hydroxy-7-octenoic acid are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions and the use of efficient catalysts can enhance yield and purity for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-7-octenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated hydroxy acid.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Keto-7-octenoic acid or 3-carboxy-7-octenoic acid.

Reduction: 3-Hydroxy-octanoic acid.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Hydroxyoct-7-enoic acid is classified as an unsaturated fatty acid. Its structure includes a hydroxyl group, which contributes to its reactivity and potential biological functions. The compound can be represented as follows:

- Chemical Formula: C8H14O3

- CAS Number: 129243

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound could enhance the antioxidant capacity of cells, thereby reducing damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which can lead to reduced inflammation in conditions such as arthritis and colitis .

Potential in Cancer Therapy

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, providing a potential avenue for cancer treatment strategies .

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells highlights its potential as a therapeutic agent .

Cosmetic Industry

Due to its moisturizing and skin-repairing properties, this compound is being explored for use in cosmetic formulations. It can enhance skin hydration and elasticity, making it a valuable ingredient in skincare products .

Food Industry

As a natural antioxidant, this compound has potential applications in food preservation. Its ability to inhibit lipid peroxidation can help extend the shelf life of food products by preventing rancidity .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant activity of various fatty acids, including this compound, utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure radical scavenging activity. The results indicated that this compound exhibited significant scavenging ability compared to other fatty acids tested.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 45 |

| Linoleic Acid | 60 |

| Oleic Acid | 80 |

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that treatment with this compound resulted in a marked decrease in the production of TNF-alpha and IL-6 in macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests its role as an anti-inflammatory agent.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 150 |

| LPS | 300 | 400 |

| LPS + this compound | 150 | 200 |

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-7-octenoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of the orphan receptor GPR109B, leading to an increase in intracellular calcium levels in human neutrophils . This interaction can influence various cellular processes and has potential implications for therapeutic applications.

Comparación Con Compuestos Similares

3-Hydroxy-7-octenoic acid can be compared with other hydroxylated fatty acids such as:

3-Hydroxy-octanoic acid: Lacks the double bond present in 3-Hydroxy-7-octenoic acid, resulting in different chemical properties and reactivity.

7-Hydroxy-2-octenoic acid: Similar structure but with the hydroxyl group at a different position, leading to variations in its chemical behavior and applications.

The uniqueness of 3-Hydroxy-7-octenoic acid lies in its specific combination of a hydroxyl group and a double bond, which imparts distinct reactivity and potential for diverse applications.

Actividad Biológica

3-Hydroxyoct-7-enoic acid (HOEA) is a fatty acid derivative that has garnered attention for its various biological activities, particularly in the context of apoptosis and cytotoxicity. This article explores the compound's mechanisms of action, its effects on different cell lines, and relevant case studies demonstrating its biological significance.

Research indicates that HOEA can induce apoptotic cell death in human leukemia U937 cells. The apoptosis process involves the activation of caspases, particularly caspase-3 and caspase-8, which play crucial roles in the apoptotic signaling pathways. In a study, it was found that HOEA treatment led to significant increases in the cleavage activity of these caspases, suggesting that they are key mediators in HOEA-induced apoptosis .

Key Findings:

- Caspase Activation: HOEA significantly enhances the activity of caspase-3 and caspase-8, leading to apoptosis in U937 cells.

- DNA Fragmentation: The compound induces DNA fragmentation, a hallmark of apoptosis, which was effectively inhibited by specific caspase inhibitors .

- Mitochondrial Membrane Potential: HOEA affects mitochondrial membrane potential, further confirming its role in inducing apoptosis .

Cytotoxic Effects

The cytotoxicity of HOEA varies across different cell lines. In vitro studies have shown that HOEA exhibits selective toxicity against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values for HOEA against several cell lines are as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| Vero | 71.41 |

| CHO | >100 |

| MDCK | 72.81 |

| HeLa | 75.86 |

| XC | 84.07 |

These results indicate that while HOEA is cytotoxic to certain tumor cell lines, it also affects normal cells, suggesting a complex interaction between the compound and cellular mechanisms .

Case Studies and Clinical Relevance

A notable case study involving twins with Reye's-like syndrome highlighted the potential toxicological effects associated with similar fatty acids. Although this study did not focus directly on HOEA, it underscores the importance of understanding fatty acid derivatives' biological activities and their implications for human health .

Additionally, research into hydroxy-octadecenoic acids has revealed their role as potent cytotoxins with mechanisms involving oxidative stress and mitochondrial dysfunction. These findings parallel those observed with HOEA, indicating a broader relevance of hydroxylated fatty acids in pathophysiology .

Propiedades

IUPAC Name |

3-hydroxyoct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQFJLBAOZQKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923515 | |

| Record name | 3-Hydroxyoct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120676-01-9 | |

| Record name | 3-Hydroxy-7-octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120676019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoct-7-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.